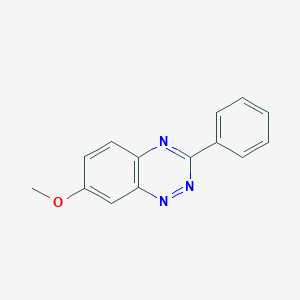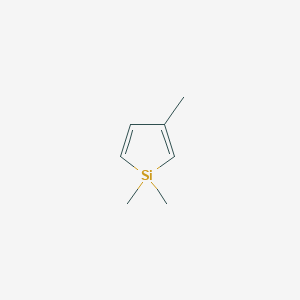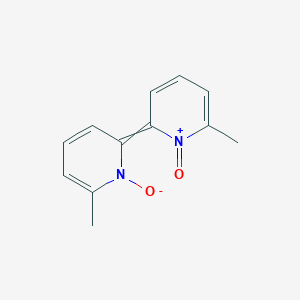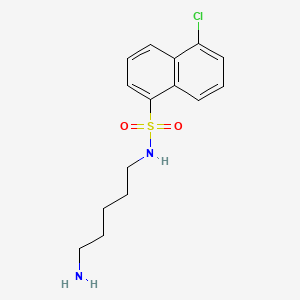
7-Methoxy-3-phenyl-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-phenyl-1,2,4-benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a benzene ring fused with a triazine ring, with a methoxy group at the 7th position and a phenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-benzotriazines, including 7-Methoxy-3-phenyl-1,2,4-benzotriazine, can be achieved through various methods. One common method involves the intramolecular cyclization of N-(2-aminoaryl)hydrazides. This process typically starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. The resulting intermediate undergoes intramolecular heterocyclization to form 1,4-dihydrobenzotriazines, which are then oxidized to yield the final benzotriazine product .
Industrial Production Methods
Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions using similar methods as described above. The use of catalysts such as copper (I) iodide and bases like cesium carbonate can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-phenyl-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzotriazinyl radicals, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Scientific Research Applications
7-Methoxy-3-phenyl-1,2,4-benzotriazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including supramolecular organic materials and liquid crystalline phases
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenyl-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can form stable benzotriazinyl radicals, which can interact with biological molecules and disrupt their normal function. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-benzotriazine: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-1,2,4-benzotriazine: Similar structure but lacks the phenyl group at the 3rd position.
3,5-Diphenyl-1,2,4-benzotriazine: Contains an additional phenyl group at the 5th position.
Uniqueness
7-Methoxy-3-phenyl-1,2,4-benzotriazine is unique due to the presence of both the methoxy group at the 7th position and the phenyl group at the 3rd position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
81817-15-4 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-7-8-12-13(9-11)16-17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
SEQRUBMBSJQTAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
